3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine 3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2034395-62-3
VCID: VC6765862
InChI: InChI=1S/C17H18Cl2N2O3S/c1-12-14(18)3-2-4-17(12)25(22,23)21-9-6-13(7-10-21)24-16-5-8-20-11-15(16)19/h2-5,8,11,13H,6-7,9-10H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Molecular Formula: C17H18Cl2N2O3S
Molecular Weight: 401.3

3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

CAS No.: 2034395-62-3

Cat. No.: VC6765862

Molecular Formula: C17H18Cl2N2O3S

Molecular Weight: 401.3

* For research use only. Not for human or veterinary use.

3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine - 2034395-62-3

Specification

CAS No. 2034395-62-3
Molecular Formula C17H18Cl2N2O3S
Molecular Weight 401.3
IUPAC Name 3-chloro-4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Standard InChI InChI=1S/C17H18Cl2N2O3S/c1-12-14(18)3-2-4-17(12)25(22,23)21-9-6-13(7-10-21)24-16-5-8-20-11-15(16)19/h2-5,8,11,13H,6-7,9-10H2,1H3
Standard InChI Key VFVITVRCGNLNKO-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below is an outline of the general synthetic route:

  • Sulfonylation Reaction:

    • The starting material, 3-chloro-2-methylbenzenesulfonic acid, undergoes sulfonylation with thionyl chloride to form the sulfonyl chloride intermediate.

  • Piperidine Modification:

    • The sulfonyl chloride reacts with piperidin-4-ol under controlled conditions to yield the sulfonamide derivative.

  • Ether Formation:

    • The piperidin-4-ol derivative is coupled with 3-chloro-4-hydroxypyridine via a nucleophilic substitution reaction using appropriate catalysts.

  • Purification and Characterization:

    • The final product is purified through recrystallization or chromatographic techniques.

    • Analytical methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the compound's structure.

Potential Biological Activities

Compounds containing similar structural motifs have demonstrated diverse pharmacological properties, including:

  • Antibacterial Activity:

    • Sulfonamides are known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis.

  • Anti-inflammatory Effects:

    • Piperidine derivatives often exhibit anti-inflammatory properties by modulating inflammatory mediators.

  • Anticancer Potential:

    • Molecular docking studies on related compounds suggest potential binding to cancer-related proteins, indicating cytotoxic effects against tumor cells.

Applications in Research

This compound's unique structure makes it a valuable tool in medicinal chemistry for:

  • Drug design targeting bacterial infections or inflammatory diseases.

  • Structure–activity relationship (SAR) studies to optimize biological efficacy.

  • Development of enzyme inhibitors for therapeutic use.

Research Gaps and Future Directions

While the compound shows promise in theoretical applications, further research is needed to:

  • Conduct in vitro and in vivo biological evaluations.

  • Investigate pharmacokinetics and toxicity profiles.

  • Explore its efficacy in combination therapies for complex diseases.

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